molecular formula C45H66N2O10 B12798535 4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid CAS No. 65462-27-3

4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid

Cat. No.: B12798535
CAS No.: 65462-27-3
M. Wt: 795.0 g/mol
InChI Key: WSHITABQWCGABY-UHFFFAOYSA-N
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Description

4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The compound also contains a tert-butylamino group, a hydroxypropoxy group, and a propanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid involves multiple steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving indene and cyclohexanone derivatives. The tert-butylamino group is introduced via a nucleophilic substitution reaction, while the hydroxypropoxy group is added through an etherification process. The final step involves the incorporation of the propanedioic acid moiety through esterification or amidation reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

    Esterification: The propanedioic acid moiety can form esters with alcohols under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like sulfuric acid for esterification. Major products formed from these reactions include ketones, alcohols, and esters .

Scientific Research Applications

4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butylamino group can interact with adrenergic receptors, while the hydroxypropoxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules and those containing tert-butylamino and hydroxypropoxy groups. Compared to these compounds, 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is unique due to its specific combination of functional groups and its spirocyclic core. This uniqueness gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

CAS No.

65462-27-3

Molecular Formula

C45H66N2O10

Molecular Weight

795.0 g/mol

IUPAC Name

4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid

InChI

InChI=1S/2C21H31NO3.C3H4O4/c2*1-20(2,3)22-13-16(23)14-25-17-8-10-21(11-9-17)12-15-6-4-5-7-18(15)19(21)24;4-2(5)1-3(6)7/h2*4-7,16-17,22-23H,8-14H2,1-3H3;1H2,(H,4,5)(H,6,7)

InChI Key

WSHITABQWCGABY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.C(C(=O)O)C(=O)O

Origin of Product

United States

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